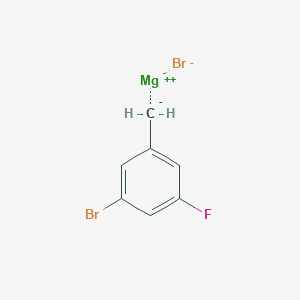
3-Bromo-5-fluorobenZylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-fluorobenzylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of bromine and fluorine atoms on the benzyl group, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Bromo-5-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-bromo-5-fluorobenzyl bromide with magnesium metal in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction mixture is often stirred vigorously to ensure complete reaction of the magnesium with the bromide compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-fluorobenzylmagnesium bromide undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other groups.
Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.
Catalysts: Sometimes, catalysts like copper(I) salts are used to facilitate certain reactions.
Major Products
Alcohols: When reacted with carbonyl compounds, the major products are alcohols.
Substituted Benzyl Compounds: Substitution reactions yield various substituted benzyl compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Bromo-5-fluorobenzylmagnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of materials with specific properties, such as polymers and nanomaterials.
Medicinal Chemistry: It is employed in the synthesis of potential drug candidates by forming key intermediates.
Biological Studies: It is used to modify biomolecules for studying their functions and interactions.
Mecanismo De Acción
The mechanism of action of 3-bromo-5-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The presence of bromine and fluorine atoms can influence the reactivity and selectivity of the reagent, making it suitable for specific synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluorophenylmagnesium bromide
- 3-Chlorophenylmagnesium bromide
- 4-Fluorobenzylmagnesium chloride
- Phenylmagnesium bromide
Uniqueness
3-Bromo-5-fluorobenzylmagnesium bromide is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution can enhance the reactivity and selectivity of the reagent in certain reactions, making it a valuable tool in organic synthesis.
Propiedades
Fórmula molecular |
C7H5Br2FMg |
|---|---|
Peso molecular |
292.23 g/mol |
Nombre IUPAC |
magnesium;1-bromo-3-fluoro-5-methanidylbenzene;bromide |
InChI |
InChI=1S/C7H5BrF.BrH.Mg/c1-5-2-6(8)4-7(9)3-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
QDVCKJAJDGODCR-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC(=CC(=C1)Br)F.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


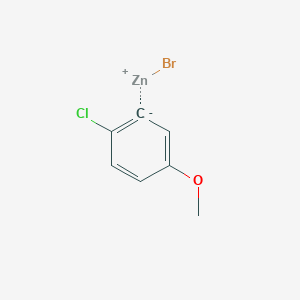
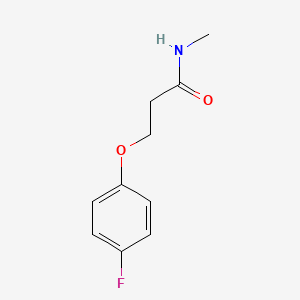
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
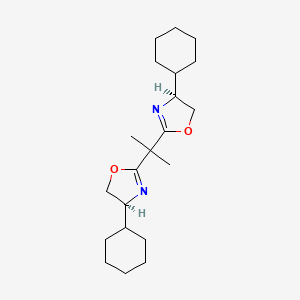

![4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione](/img/structure/B14892067.png)
![2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrrol-4-amine](/img/structure/B14892071.png)
![(S)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-chloropropan-1-one](/img/structure/B14892076.png)
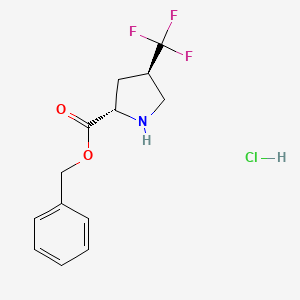
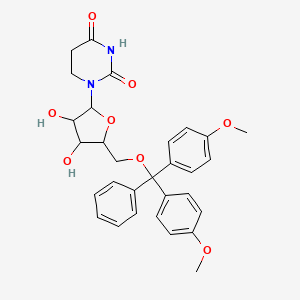

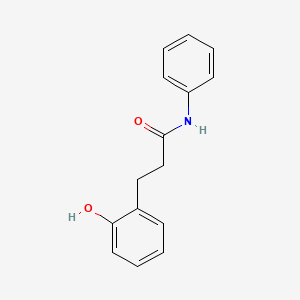
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
